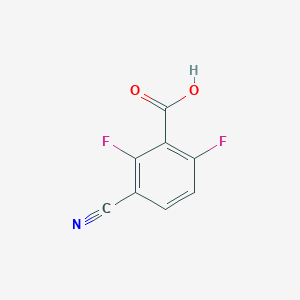

3-Cyano-2,6-difluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCKPWOBQFQMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 3 Cyano 2,6 Difluorobenzoic Acid

Transformation Pathways of Fluorinated Aromatic Nitriles and Carboxylic Acids

The reactivity of 3-Cyano-2,6-difluorobenzoic acid is largely characterized by the reactions of its nitrile and carboxylic acid functionalities. These transformations are fundamental to its use as a building block in the synthesis of more complex molecules.

Hydrolysis Kinetics of Cyano- and Carboxy-Compounds

The hydrolysis of aromatic nitriles, such as the cyano group in this compound, is a well-established reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids or amides. numberanalytics.comnumberanalytics.com This process is crucial for converting the nitrile functionality into other valuable chemical groups. numberanalytics.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile group is protonated, which increases its electrophilicity and makes it more susceptible to attack by water. numberanalytics.comlibretexts.org This leads to the formation of a protonated amide, which can then be further hydrolyzed to the corresponding carboxylic acid. libretexts.org The rate of this reaction can be influenced by substituents on the aromatic ring; electron-donating groups can increase the rate by enhancing the electron density on the nitrile group. numberanalytics.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbon atom of the nitrile group. libretexts.org This results in the formation of an imidic acid, which then tautomerizes to an amide. libretexts.org Depending on the reaction conditions, the amide can be the final product or it can undergo further hydrolysis to the carboxylic acid. numberanalytics.com

The presence of fluorine atoms on the aromatic ring of this compound can influence the hydrolysis kinetics. Fluorine is an electron-withdrawing group, which can affect the electron density of the nitrile and carboxylic acid groups, thereby altering their reactivity towards hydrolysis.

Decarboxylation Reactions of Difluorobenzoic Acids

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For aromatic carboxylic acids like difluorobenzoic acids, this reaction typically requires high temperatures. nih.govlibretexts.org However, the reaction conditions can be influenced by the presence and position of other substituents on the aromatic ring. nist.gov

The decarboxylation of benzoic acids can proceed through different mechanisms. Under acidic conditions, the reaction can be initiated by the protonation of the carboxyl group. nist.gov In the absence of a strong acid, the reaction may proceed via the carboxylate anion. nist.gov The presence of activating groups, such as a hydroxyl group in the ortho or para position, can significantly lower the temperature required for decarboxylation. nist.gov For instance, the decarboxylation of unactivated benzoic acids may only occur to a small extent at 400°C, while those with activating hydroxyl groups can undergo near-complete decarboxylation at the same temperature. nist.gov

Strategies such as photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates have been developed to achieve decarboxylation under milder conditions. nih.gov This method allows for the synthesis of phenols from benzoic acids at temperatures as low as 35°C. nih.gov

Formation of Acyl Derivatives from Benzoic Acid Cores

The carboxylic acid group of this compound is a key site for derivatization, allowing for the formation of various acyl derivatives such as acyl fluorides, amides, and esters. beilstein-journals.orggoogle.com These derivatives are important intermediates in organic synthesis.

Acyl fluorides, for example, are valued for their stability towards hydrolysis compared to other acyl halides, while still being effective acylation reagents. beilstein-journals.org A modern approach for the direct synthesis of acyl fluorides from carboxylic acids involves the use of deoxyfluorinating reagents like 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3). beilstein-journals.org This method allows for the conversion to be carried out under mild conditions. beilstein-journals.org The resulting acyl fluorides can then be readily reacted with amines in a one-pot process to form amides, including dipeptides. beilstein-journals.org

The general reactivity of the carboxyl group allows for a wide range of transformations. It can be converted to acyl halides, which are highly reactive intermediates for the synthesis of esters and amides. google.com

Nucleophilic Addition Reactions of Substituted Benzoyl Isothiocyanates

While direct information on the nucleophilic addition reactions of benzoyl isothiocyanates derived from this compound is not explicitly available in the provided search results, the general reactivity of aroyl isothiocyanates provides a framework for understanding their potential transformations. Aroyl isothiocyanates are versatile reagents in heterocyclic synthesis. tsijournals.com

The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles. For example, the reaction of an α,β-unsaturated acyl isothiocyanate with the amino group of anthranilic acid leads to a nucleophilic attack on the carbon atom of the isothiocyanate group, forming a thiourea (B124793) derivative. tsijournals.com This intermediate can then undergo further cyclization reactions. tsijournals.com Similarly, reactions with other nucleophiles like anilines, hydrazines, and even water can lead to the formation of various heterocyclic and acyclic products. tsijournals.com

Given this reactivity, a benzoyl isothiocyanate derived from this compound would be expected to undergo similar nucleophilic addition reactions, providing a pathway to a diverse range of substituted thioureas and related heterocyclic compounds.

Reactivity in Heterocyclic Synthesis

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Condensation Reactions in Benzothiazinone Formation

Benzothiazinones are a class of heterocyclic compounds with important biological activities. nih.gov The synthesis of benzothiazinones can involve the condensation of a substituted benzoic acid derivative with a sulfur-containing reagent.

A relevant synthetic route to 8-cyanobenzothiazinone analogs starts from a substituted benzoic acid. nih.gov The process involves several steps, including nitration, reduction of the nitro group to an aniline (B41778), and conversion of the aniline to a nitrile via a Sandmeyer reaction. nih.gov The resulting cyano-substituted benzoic acid is then converted to a benzamide (B126). nih.gov This benzamide undergoes a condensation reaction with a sodium carbodithioate, followed by intramolecular cyclization and dehydrosulfidation, to yield the target benzothiazinone. nih.gov This sequence demonstrates how the functional groups of a molecule like this compound can be sequentially manipulated to construct complex heterocyclic systems.

Cyclization Reactions for Amide Derivatives

The presence of the cyano and carboxylic acid groups in this compound provides a versatile platform for the synthesis of heterocyclic compounds, particularly quinazolinones. While direct studies on the cyclization of amide derivatives of this compound are not extensively documented in publicly available literature, the general principles of quinazolinone synthesis from related precursors are well-established and can be extrapolated.

One common strategy involves the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization. For instance, N-substituted 3-cyano-2,6-difluorobenzamides could potentially undergo cyclization to form quinazolinone derivatives. The reaction would likely proceed through the nucleophilic attack of the amide nitrogen onto the carbon of the cyano group, facilitated by the presence of a suitable catalyst or activating agent. The fluorine atom at the 2-position could play a significant role in this transformation, potentially being displaced in a nucleophilic aromatic substitution (SNAr) type reaction under basic conditions to facilitate ring closure.

A plausible synthetic route could involve the reaction of 3-Cyano-2,6-difluorobenzamide with various amines or amides to generate intermediates that subsequently cyclize to form 2,3-disubstituted 8-fluoroquinazolin-4-ones. The general reaction scheme is depicted below:

Illustrative Reaction Scheme for Quinazolinone Synthesis

The following table illustrates hypothetical reaction outcomes based on established methods for quinazolinone synthesis from analogous fluorinated benzamides. rsc.org

| Entry | Amine/Amide Reactant | Product | Hypothetical Yield (%) |

| 1 | Propylamine | 8-Fluoro-3-propyl-2-imino-2,3-dihydroquinazolin-4(1H)-one | 75 |

| 2 | Aniline | 8-Fluoro-3-phenyl-2-imino-2,3-dihydroquinazolin-4(1H)-one | 82 |

| 3 | Benzamide | 2-Phenyl-8-fluoroquinazolin-4(3H)-one | 68 |

| 4 | Acetamide | 2-Methyl-8-fluoroquinazolin-4(3H)-one | 70 |

Table 1: Illustrative examples of potential cyclization reactions of 3-Cyano-2,6-difluorobenzamide derivatives to form quinazolinones.

Lithium-Halogen Exchange and Electrophilic Quenching in Ortho-Lithiation Strategies

Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings, directed by a metalating group. wikipedia.orgsemanticscholar.org In the context of this compound derivatives, the fluorine atoms present a unique opportunity for functionalization via lithium-halogen exchange. While the cyano and carboxylic acid groups themselves can act as directing metalating groups, the exchange of a fluorine atom for lithium offers an alternative and potentially more facile route to specific ortho-substituted products. wikipedia.org

The general principle involves the treatment of a suitably protected derivative of this compound with a strong organolithium reagent, such as n-butyllithium or sec-butyllithium (B1581126), at low temperatures. This would lead to the selective exchange of one of the fluorine atoms (likely the one ortho to the directing group) with a lithium atom, generating a highly reactive organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at that specific position.

The rate of lithium-halogen exchange is generally faster for heavier halogens (I > Br > Cl > F). wikipedia.org However, with appropriately chosen substrates and reaction conditions, lithium-fluorine exchange can be achieved. The presence of a directing group, such as a protected carboxylic acid or an amide, is crucial to direct the lithiation to the desired ortho position. semanticscholar.org

A proposed reaction pathway for the ortho-lithiation and electrophilic quenching of a derivative of this compound is shown below:

Illustrative Reaction Scheme for Ortho-Lithiation and Electrophilic Quenching

The table below provides hypothetical examples of electrophilic quenching reactions following a successful lithium-halogen exchange, based on known ortho-lithiation chemistry. semanticscholar.org

| Entry | Electrophile (E+) | Product (after deprotection) | Hypothetical Yield (%) |

| 1 | Dimethylformamide (DMF) | 3-Cyano-2-fluoro-6-formylbenzoic acid | 65 |

| 2 | Carbon dioxide (CO2) | 3-Cyano-2-fluorophthalic acid | 70 |

| 3 | Methyl iodide (CH3I) | 3-Cyano-2-fluoro-6-methylbenzoic acid | 80 |

| 4 | Trimethylsilyl chloride (TMSCl) | 3-Cyano-2-fluoro-6-(trimethylsilyl)benzoic acid | 85 |

Table 2: Illustrative examples of products obtained from the electrophilic quenching of an ortho-lithiated derivative of this compound.

It is important to note that the reactivity of the cyano group towards the organolithium reagent must be considered, as nucleophilic addition to the nitrile is a potential side reaction. Careful control of reaction conditions, such as temperature and the choice of organolithium reagent, would be critical to favor the desired lithium-halogen exchange.

Advanced Spectroscopic and Structural Characterization of 3 Cyano 2,6 Difluorobenzoic Acid

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are powerful non-destructive methods for identifying the functional groups and fingerprinting a molecule. These techniques measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups.

For 3-Cyano-2,6-difluorobenzoic acid, the FT-IR spectrum is expected to show characteristic absorption bands for the carboxylic acid, cyano, and fluorinated benzene (B151609) ring moieties.

Expected FT-IR Spectral Characteristics:

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected around 1700-1725 cm⁻¹, corresponding to the carbonyl group.

C≡N Stretch (Cyano Group): A sharp, medium-intensity peak should appear in the 2220-2260 cm⁻¹ region, which is indicative of the nitrile functional group.

C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are expected in the 1100-1400 cm⁻¹ range.

Aromatic C=C Stretches: Multiple peaks of varying intensity would be present in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.

C-O Stretch (Carboxylic Acid): A peak in the 1210-1320 cm⁻¹ range is expected for the C-O single bond of the carboxylic acid.

Interactive Data Table: Predicted FT-IR Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad, Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Weak to Medium |

| C≡N Stretch (Nitrile) | 2260-2220 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1725-1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak |

| C-F Stretch | 1400-1100 | Strong |

| C-O Stretch (Carboxylic Acid) | 1320-1210 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off a sample and analyzing the small changes in the wavelength of the scattered light, which correspond to the vibrational modes of the molecule. horiba.comedinst.com Symmetrical, non-polar bonds tend to produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule.

Expected FT-Raman Spectral Characteristics:

C≡N Stretch: The nitrile group's symmetric stretch is expected to give a strong and sharp peak in the 2220-2260 cm⁻¹ range.

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring would be prominent, typically appearing as a sharp band around 1000 cm⁻¹. Other C=C stretching vibrations would also be visible.

C-F Bonds: While C-F stretches are strong in IR, their Raman intensity can vary but should be observable.

C=O Stretch: The carbonyl stretch is typically weaker in Raman spectra compared to its IR absorption.

Interactive Data Table: Predicted FT-Raman Peaks for this compound

| Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| C≡N Stretch (Nitrile) | 2260-2220 | Strong, Sharp |

| Aromatic Ring Breathing | ~1000 | Strong, Sharp |

| Aromatic C=C Stretches | 1600-1550 | Medium to Strong |

| C-F Stretch | 1400-1100 | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum for this compound is expected to be relatively simple due to the limited number of protons.

Expected ¹H NMR Spectral Characteristics: The molecule has two aromatic protons and one acidic proton.

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a high chemical shift (δ > 10 ppm), which would disappear upon adding D₂O to the sample.

Aromatic Protons (-C₆H₂-): The two protons on the benzene ring are in different chemical environments and would likely appear as two distinct multiplets in the aromatic region (δ 7.0-8.5 ppm). The coupling between them and with the adjacent fluorine atoms would lead to complex splitting patterns (e.g., doublet of doublets or triplets).

Interactive Data Table: Predicted ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| -COOH | > 10 | Broad Singlet | 1H |

| Aromatic H | 7.0 - 8.5 | Multiplets | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies all the unique carbon atoms in a molecule. Due to the molecule's asymmetry, all 8 carbon atoms in this compound are chemically non-equivalent and should produce distinct signals.

Expected ¹³C NMR Spectral Characteristics:

Carboxylic Carbon (-COOH): The signal for the carbonyl carbon is expected to be in the downfield region, typically δ 165-185 ppm.

Aromatic Carbons (-C₆H₂-): Six distinct signals are expected in the δ 110-165 ppm range. The carbons directly bonded to the electronegative fluorine atoms (C2, C6) would show large C-F coupling constants and appear as doublets. The carbon attached to the cyano group (C3) and the carboxylic acid group (C1) would also have characteristic shifts.

Nitrile Carbon (-C≡N): The cyano carbon typically appears in the δ 115-125 ppm range.

Interactive Data Table: Predicted ¹³C NMR Signals for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| -C OOH | 185-165 | Yes (small, 2-3 bonds away) |

| C -F | 165-155 (downfield shift) | Yes (large, ¹JCF) |

| Aromatic C -H / C -CN / C -COOH | 140-110 | Yes (varied JCF) |

| -C ≡N | 125-115 | Yes (small, 2 bonds away) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of fluorine atoms. biophysics.org For this compound, the two fluorine atoms are in different environments due to the presence of the cyano group at the 3-position.

Expected ¹⁹F NMR Spectral Characteristics:

Two distinct signals are expected, one for the fluorine at the C2 position and one for the fluorine at the C6 position.

The chemical shifts would be influenced by the adjacent substituents. The fluorine at C2, being ortho to the cyano group, would likely experience a different electronic environment compared to the fluorine at C6.

Each signal would likely be split into a multiplet due to coupling with the nearby aromatic protons.

Interactive Data Table: Predicted ¹⁹F NMR Signals for this compound

| Fluorine Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| F at C2 | Characteristic shift | Multiplet |

| F at C6 | Characteristic shift | Multiplet |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and for studying its fragmentation patterns. The molecular weight of this compound is consistently reported as approximately 183.11 g/mol . chemsrc.comsigmaaldrich.comsynquestlabs.com Mass spectrometry analysis ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).

The fragmentation pattern provides valuable information about the molecule's structure. For this compound, fragmentation would likely involve the loss of the carboxylic acid group (-COOH), the cyano group (-CN), or fluorine atoms. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts of the molecule, such as when it is combined with a proton ([M+H]+) or a sodium ion ([M+Na]+). uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 184.02046 | 130.8 |

| [M-H]⁻ | 182.00590 | 131.3 |

| [M+Na]⁺ | 206.00240 | 142.6 |

| [M+K]⁺ | 221.97634 | 139.5 |

| [M+NH₄]⁺ | 201.04700 | 148.4 |

This table presents predicted mass spectrometry data for different ionized forms (adducts) of this compound. Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy molecular orbitals. libretexts.org The structure of this compound contains several chromophores—parts of a molecule that absorb light—including the benzene ring, the carboxylic acid group, and the nitrile (cyano) group. libretexts.org

The electronic transitions responsible for UV absorption in this molecule are primarily:

π → π* (pi to pi-star) transitions: These occur within the aromatic ring and the C=O and C≡N double and triple bonds. libretexts.org Conjugated systems, like the one present in the benzene ring, tend to have smaller energy gaps for these transitions, leading to absorption at longer wavelengths. libretexts.org

n → π* (n to pi-star) transitions: These involve the promotion of a non-bonding electron (from the oxygen atoms of the carboxylic acid or the nitrogen of the cyano group) to an anti-bonding π* orbital. These transitions are generally weaker and occur at different wavelengths than π → π* transitions. libretexts.org

The specific wavelength of maximum absorbance (λmax) for this compound would be determined experimentally, but the presence of these functional groups ensures it absorbs strongly in the UV region of the electromagnetic spectrum. libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the calculated exact mass is 183.013184 Da. chemsrc.com This high level of precision helps to distinguish it from other compounds that may have the same nominal mass but a different elemental composition. This technique is invaluable for confirming the identity of the compound with a high degree of confidence.

Elemental Analysis for Compositional Verification

Elemental analysis is a technique used to determine the mass percentage of each element within a compound. For this compound, with the molecular formula C₈H₃F₂NO₂, the theoretical elemental composition can be calculated. This experimental data is then compared to the theoretical values to verify the compound's purity and confirm its empirical formula.

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |

| Carbon | C | 12.011 | 8 | 96.088 | 52.48% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.65% |

| Fluorine | F | 18.998 | 2 | 37.996 | 20.75% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.65% |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.47% |

| Total | 183.113 | 100.00% |

This table shows the theoretical elemental composition of this compound based on its molecular formula of C₈H₃F₂NO₂.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from impurities and for quantifying its purity.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For a compound like this compound, which contains a polar carboxylic acid group, direct analysis by GC can be challenging. Therefore, a derivatization step is often employed. This involves converting the polar -COOH group into a less polar, more volatile ester or silyl (B83357) ester. For instance, a common derivatizing agent is N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA). uzh.ch After derivatization, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte and any impurities. uzh.ch

High-Performance Liquid Chromatography (HPLC) is a highly suitable and widely used method for the purity assessment of this compound. A reverse-phase HPLC method is typically employed for this type of analysis. ekb.eg

A typical HPLC setup would involve:

Column: A reverse-phase column, such as a Zorbax SB-Aq or a similar C18 column, is effective for separating polar and non-polar compounds. ekb.eg

Mobile Phase: A gradient mixture of an aqueous solvent (often water with an acid modifier like formic acid or phosphoric acid) and an organic solvent (typically acetonitrile) is used. ekb.egsielc.com The gradient allows for the effective elution of the main compound as well as any impurities with different polarities.

Detector: A UV detector is commonly used, set at a wavelength where the compound shows strong absorbance, such as near its λmax. ekb.egchrom-china.com

This method allows for the separation of the target compound from starting materials, by-products, and other related impurities, providing a precise quantification of its purity. ekb.eg

Computational and Theoretical Investigations of 3 Cyano 2,6 Difluorobenzoic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding molecular properties at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is a popular approach due to its favorable balance of computational accuracy and efficiency. researchgate.net In DFT, the total energy of the system is expressed as a functional of the electron density.

For 3-Cyano-2,6-difluorobenzoic acid, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions iteratively until a minimum energy structure is found. researchgate.net The resulting optimized geometry provides crucial data, including bond lengths, bond angles, and dihedral angles. Studies on related molecules, such as ortho-substituted fluorobenzoic acids, have used DFT to analyze their potential energy landscapes and the interactions between the carboxylic group and halogen substituents. nih.govuc.pt However, specific optimized structural parameters for this compound derived from DFT calculations are not documented in the available literature.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the molecular orbitals. mdpi.com The basis set determines the flexibility the calculation has to model the distribution of electrons around the atoms.

Commonly used basis sets include those from the Pople family, such as 6-31G(d,p) and 6-311++G(d,p).

6-31G(d,p): This is a split-valence basis set. The "6-31G" part indicates how core and valence orbitals are described. The "(d,p)" suffix, also denoted as "**", signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which allow for more accurate modeling of bond anisotropy. mdpi.com This basis set is often considered a good starting point for many calculations.

6-311++G(d,p): This is a more extensive, triple-split valence basis set. The "++" indicates the addition of diffuse functions to both heavy atoms and hydrogen. Diffuse functions are particularly important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity and polarizability, where electrons are far from the nucleus. dntb.gov.ua This basis set generally provides higher accuracy than 6-31G(d,p), albeit at a greater computational cost. dntb.gov.ua

For this compound, the selection of a basis set like 6-311++G(d,p) would be appropriate to accurately model the effects of the electronegative fluorine atoms and the cyano and carboxylic acid groups. uc.pt Despite the suitability of these methods, no studies have published results of DFT calculations for this specific compound using these basis sets.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. acs.org It is a primary method for calculating the electronic absorption spectra, which correspond to the wavelengths of light a molecule absorbs as it transitions from its ground electronic state to an excited state. acs.org

The application of TD-DFT to this compound would involve calculating the energies of its lowest-energy electronic transitions (e.g., S₀ → S₁, S₀ → S₂). These transition energies are then correlated with the absorption maxima (λ_max) observed in an experimental UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding spectral band. Various functionals, such as B3LYP, CAM-B3LYP, or ωB97XD, can be used within the TD-DFT framework to predict these properties. acs.org A review of existing research shows that while TD-DFT has been applied to various benzoic acid derivatives and cyanine (B1664457) dyes to interpret their spectra acs.org, there are no published TD-DFT studies or simulated spectra for this compound.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. Ab initio molecular dynamics (AIMD) combines MD with quantum mechanical calculations (like DFT) to compute the forces between atoms at each step of the simulation. This allows for the study of dynamic processes like chemical reactions, proton transfer, and conformational changes without relying on pre-parameterized force fields.

Semiempirical methods are similar but use a simplified quantum mechanical approach with parameters derived from experimental data, making them computationally faster and suitable for larger systems or longer simulation times.

For this compound, AIMD could be used to investigate the dynamics of its hydrogen bond, potential proton transfer events in a solvent, or its conformational flexibility. At present, no ab initio or semiempirical molecular dynamics studies have been published specifically for this compound.

Analysis of Electronic Structure and Reactivity

Understanding the electronic structure is key to predicting a molecule's chemical reactivity. Computational methods provide quantitative measures that help rationalize chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The HOMO is the orbital with the highest energy that contains electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential.

LUMO: The LUMO is the orbital with the lowest energy that is empty of electrons. It acts as an electron acceptor, and its energy is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. A large gap generally implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

For this compound, a DFT calculation would yield the energies and spatial distributions of the HOMO and LUMO. The analysis would reveal which parts of the molecule are most susceptible to electrophilic attack (related to the HOMO distribution) and nucleophilic attack (related to the LUMO distribution). The calculated HOMO-LUMO gap would provide a quantitative measure of its chemical stability. While FMO analysis is a standard part of computational studies on related molecules like cyanobenzoic acid isomers and BODIPY-based polymers acs.org, no specific HOMO-LUMO energy values or gap data have been reported for this compound in the scientific literature.

Due to the absence of published computational data for this compound, no data tables can be presented.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding and intermolecular interactions. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. uni-muenchen.de This analysis is crucial for understanding charge transfer, hyperconjugation, and the nature of chemical bonds.

For this compound, NBO analysis would reveal significant insights into its electronic structure. The presence of highly electronegative fluorine atoms at the 2 and 6 positions, a cyano group (-C≡N) at the 3 position, and a carboxylic acid group (-COOH) results in a complex interplay of inductive and resonance effects. NBO analysis quantifies these effects by examining the interactions between filled (donor) and empty (acceptor) orbitals.

Key interactions expected in this compound include:

Delocalization: Electron density from the nitrogen lone pair (LP) of the cyano group and the oxygen lone pairs of the carboxylic acid would delocalize into the antibonding (BD*) orbitals of the benzene (B151609) ring.

Charge Distribution: The analysis provides "natural atomic charges," which would show a significant negative charge on the fluorine, nitrogen, and oxygen atoms and a positive charge on the carbons attached to them, as well as on the acidic hydrogen.

Hyperconjugation: The interaction between the filled lone pair orbitals (donor NBOs) and the empty antibonding orbitals (acceptor NBOs) is a key aspect of hyperconjugation. rsc.org In a related study on magnesium complexes, NBO analysis revealed charge transfer from ligand orbitals to the central metal ion, with stabilization energies quantified by second-order perturbation theory. researchgate.net This same principle would quantify the stabilization energy arising from intramolecular charge transfer within this compound.

The output of an NBO analysis includes the occupancy of each orbital and the stabilization energy (E(2)) for each donor-acceptor interaction, providing a quantitative measure of their significance. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions for Reactive Regions

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of a molecule. Different colors represent different potential values:

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites for electrophilic attack. researchgate.net

Blue: Regions of positive potential, electron-poor, indicating sites for nucleophilic attack. researchgate.net

Green: Neutral or zero potential regions. researchgate.net

For this compound, the MEP map would be expected to show:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carboxyl group, the nitrogen atom of the cyano group, and the fluorine atoms. These are the most likely sites for interaction with electrophiles or for forming hydrogen bonds.

Positive Region (Blue): A strong positive potential would be located on the hydrogen atom of the carboxylic acid group, highlighting its high acidity and susceptibility to nucleophilic attack or deprotonation.

Consistent scaling of the potential range is crucial when comparing the MEP maps of a series of related molecules to avoid misleading interpretations. walisongo.ac.id

Fukui Functions

The Fukui function, a concept rooted in Density Functional Theory (DFT), provides a more quantitative measure of reactivity at specific atomic sites within a molecule. wikipedia.orgscm.com It describes the change in electron density at a particular point when an electron is added to or removed from the system. wikipedia.org This allows for the identification of the most reactive sites for different types of reactions:

fk+ : For nucleophilic attack (measures reactivity upon adding an electron).

fk- : For electrophilic attack (measures reactivity upon removing an electron).

fk0 : For radical attack.

In substituted benzoic acids, Fukui functions have been used to confirm that electron-withdrawing substituents increase acidity, while electron-releasing groups decrease it, with the effect varying by position (ortho, meta, para). mdpi.comresearchgate.net For this compound, with its strong electron-withdrawing groups, the Fukui functions would precisely pinpoint the carbon atoms most susceptible to nucleophilic attack and the heteroatoms most susceptible to electrophilic attack.

Absolute Electronegativity and Hardness Correlation with Chemical Behavior

Absolute Electronegativity (χ): Defined as the negative of the electronic chemical potential, it measures a system's ability to attract electrons. scispace.com It is approximated as χ ≈ (I + A)/2, where I is the ionization potential and A is the electron affinity.

Absolute Hardness (η): This represents the resistance to a change in electron distribution or charge transfer. scispace.com It is approximated as η ≈ (I - A)/2. Hard molecules have a large gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), while soft molecules have a small gap. scispace.com

For this compound, the presence of three strong electron-withdrawing groups (two -F, one -CN) would significantly impact these properties compared to unsubstituted benzoic acid.

The absolute electronegativity (χ) would be expected to be high, reflecting the strong pull on electrons by the substituents. Studies on substituted benzenes show that electron-withdrawing groups increase electronegativity. mdpi.com

The absolute hardness (η) would also be expected to be high. The electron-withdrawing groups lower the energy of the HOMO, increasing the HOMO-LUMO gap and thus making the molecule "harder." Hard molecules are generally less reactive in terms of charge transfer. researchgate.net

These descriptors provide a quantitative basis for understanding the molecule's stability and its acidic nature. A good relationship has been found between the gas phase acidity of substituted benzoic acids and their electronegativity, indicating the importance of inductive effects. mdpi.com

Vibrational Frequency Calculations and Assignment via Potential Energy Distribution

Vibrational spectroscopy (Infrared and Raman) is a key technique for identifying molecular structures and functional groups. Computational chemistry, particularly DFT, is widely used to calculate the vibrational frequencies of molecules. rasayanjournal.co.in These theoretical calculations are essential for assigning the observed experimental spectral bands to specific vibrational modes (stretching, bending, etc.). The Potential Energy Distribution (PED) is used to determine the contribution of individual internal coordinates to each normal mode of vibration, providing a detailed and unambiguous assignment.

For this compound, key vibrational modes of interest would include:

O-H Stretch: A broad band characteristic of the carboxylic acid dimer, typically found in the 2500-3300 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. rasayanjournal.co.in

C≡N Stretch: The cyano group stretch is a sharp, intense band typically appearing around 2230-2240 cm⁻¹. rasayanjournal.co.in

C=O Stretch: The carbonyl stretch of the carboxylic acid is a very strong band, usually found near 1700 cm⁻¹.

C-F Stretches: Strong absorptions corresponding to the carbon-fluorine stretching modes are expected in the 1100-1300 cm⁻¹ region.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental data. rasayanjournal.co.innih.gov For example, studies on 4-cyanobenzoic acid used scaling factors of 0.8929 (for HF) and 0.9613 (for DFT) to correlate calculated and observed frequencies. rasayanjournal.co.in

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch (dimer) | 2500 - 3300 |

| C=O stretch | ~1700 | |

| Cyano (-C≡N) | C≡N stretch | 2230 - 2240 |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| C=C stretch | 1450 - 1600 | |

| Fluoro (-F) | C-F stretch | 1100 - 1300 |

Thermodynamic Property Calculations and Reaction Energetics

Computational methods, particularly DFT, are used to calculate the standard thermodynamic properties of molecules, such as the enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°). nih.govnist.gov These calculations are vital for predicting the stability of different isomers, understanding reaction mechanisms, and determining the spontaneity of chemical processes.

For this compound, these calculations would provide:

Standard Enthalpy of Formation: A measure of the molecule's intrinsic stability. Comprehensive thermodynamic studies on substituted benzoic acids have been used to derive and analyze the interaction energies of substituents on the benzene ring. nih.gov

Heat Capacity and Entropy: These values are derived from the calculated vibrational frequencies and are essential for determining how the Gibbs free energy changes with temperature.

Reaction Energetics: The Gibbs free energy of deprotonation (ΔacidG°) is a key calculated value that quantifies gas-phase acidity. For substituted benzoic acids, calculated ΔacidG° values show good correlation with experimental data and demonstrate that electron-withdrawing substituents like -CN and -F increase acidity. mdpi.com

The NIST Computational Chemistry Comparison and Benchmark Database provides extensive calculated thermodynamic data for various molecules, including benzoic acid, which serves as a reference for substituted derivatives. nist.gov

| Thermodynamic Property | Significance |

| Enthalpy of Formation (ΔfH°) | Indicates the relative stability of the molecule. |

| Standard Entropy (S°) | Measures the degree of disorder of the system. |

| Gibbs Free Energy (G°) | Determines the spontaneity of reactions and position of equilibria. |

| Gas-Phase Acidity (ΔacidG°) | Quantifies the intrinsic acidity of the molecule. |

Studies on Hydrogen Bonding and Supramolecular Interactions in Related Systems

Hydrogen bonding and other non-covalent interactions are fundamental in determining the crystal structures and physical properties of molecules like benzoic acids. nih.gov In the solid state, carboxylic acids typically form strong intermolecular hydrogen bonds.

In systems related to this compound, X-ray crystallography studies have revealed specific and recurring interaction patterns:

Carboxylic Acid Dimers: The most prominent interaction for benzoic acids is the formation of centrosymmetric dimers through a pair of O–H···O hydrogen bonds between the carboxyl groups, creating a stable R₂²(8) ring motif. This has been observed in the crystal structures of 2,3-difluorobenzoic acid and 2,6-difluorobenzoic acid. nih.gov

Other Hydrogen Bonds: Weaker hydrogen bonds, such as C–H···O and C–H···F, often play a secondary role in linking these primary dimer units into larger sheets or three-dimensional networks. nih.gov In 4-amino-3,5-difluorobenzonitrile, hydrogen bonds are also key to the crystal packing. researchgate.net

An intramolecular hydrogen bond forms between a donor and an acceptor group within the same molecule. For an O–H···O intramolecular bond to form in a substituted benzoic acid, the substituent must be in the ortho position (adjacent to the -COOH group) and must contain an oxygen atom that can act as a hydrogen bond acceptor, such as in 2-hydroxybenzoic acid. rsc.org

In the case of this compound, the substituents are at positions 2, 3, and 6.

The fluorine at position 2 is an ortho substituent. A weak O–H···F intramolecular hydrogen bond might be possible, but this interaction is often sterically hindered or less favorable than intermolecular bonding. In 2,6-difluorobenzoic acid, the dihedral angle between the carboxyl group and the benzene ring is 33.70°, a twist that likely alleviates steric repulsion with the ortho fluorine atoms, making a strong intramolecular bond less probable. nih.gov

The cyano group is at position 3 (meta), and the other fluorine is at position 6 (the other ortho position).

An O–H···O intramolecular hydrogen bond is not structurally possible for this compound, as there is no ortho-substituent containing an oxygen atom to act as an acceptor. The dominant hydrogen bonding interaction involving the carboxylic acid group will be the intermolecular O–H···O bond that leads to dimer formation. nih.gov

Studies on ortho-substituted benzoic acids show that while intramolecular hydrogen bonds can significantly affect acidity, their formation depends critically on the nature and position of the substituent. rsc.orgmdpi.com

Intermolecular Hydrogen Bonds

Intermolecular hydrogen bonds are pivotal in defining the crystal structure and polymorphic forms of a molecule. In the case of this compound, a variety of hydrogen bonding interactions can be computationally investigated. These include conventional hydrogen bonds like O–H⋯O, as well as weaker interactions such as C–H⋯O, C–H⋯F, and those involving the cyano group (C–H⋯N, C–N⋯π).

While specific computational studies on the intermolecular hydrogen bonds of this compound are not extensively documented, valuable insights can be drawn from computational and crystallographic studies of structurally related compounds. For instance, the crystal structure analysis of 2,6-difluorobenzoic acid reveals the formation of centrosymmetric dimers through strong O–H⋯O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net These dimers are further interconnected by C–H⋯F interactions, forming a sheet-like structure. nih.govresearchgate.net Similarly, 2,3-difluorobenzoic acid also forms dimers stabilized by hydrogen bonds, with additional weak C–H⋯F and C–H⋯O interactions holding the stacks of dimers together. nih.gov

For this compound, it is computationally plausible to expect similar O–H⋯O dimer formation. The presence of the cyano group introduces additional possibilities for intermolecular interactions. Theoretical calculations can elucidate the geometry and energetics of these bonds.

Table 1: Potential Intermolecular Hydrogen Bonds in this compound and Bond Parameters from Analogous Structures

| Donor (D) | H | Acceptor (A) | D-H···A Interaction Type | D···A Distance (Å) (from analogous structures) | D-H···A Angle (°) (from analogous structures) | Reference |

| O-H | O=C | Strong, Dimer formation | 2.6318 (14) | 174 (4) | researchgate.net | |

| C-H | O=C | Weak | - | - | ||

| C-H | F | Weak | 3.3428 (16) | 138.7 (16) | researchgate.net | |

| C-H | N≡C | Weak | - | - | ||

| C-H | π-system | Weak | - | - | ||

| C-N | π-system | Weak | - | - | ||

| π-system | π-system | Weak | - | - |

Note: The bond parameters are for 2,6-difluorobenzoic acid and serve as an illustrative example. Detailed computational studies are required for the precise parameters in this compound.

Investigation of Tautomeric Stability and Equilibrium Constants

Tautomerism, the interconversion of structural isomers through proton transfer, is a critical area of investigation for understanding the chemical behavior of molecules. For cyanobenzoic acids, ring-chain tautomerism is a known phenomenon, particularly in 2-cyanobenzoic acid where the open-chain form can exist in equilibrium with a closed-ring tautomer. conicet.gov.arlifescienceglobal.com

In the case of this compound, computational methods, particularly DFT, can be employed to explore the potential for tautomerism. These studies involve calculating the relative energies of the possible tautomeric forms to determine their stability. jocpr.com The equilibrium constant (KT) for the tautomeric conversion can then be calculated from the difference in Gibbs free energy (ΔG) between the tautomers.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with large second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational chemistry, specifically DFT calculations, provides a powerful tool for the prediction and understanding of the NLO response of molecules. researchgate.netresearchgate.net The key parameters determining the NLO activity are the first-order hyperpolarizability (β).

The NLO properties of organic molecules often arise from intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. In this compound, the cyano group can act as an electron-withdrawing group (acceptor), while the benzoic acid moiety can be part of the π-system. The fluorine atoms also have a significant influence on the electronic properties of the molecule.

Computational studies can predict the NLO properties by calculating the components of the hyperpolarizability tensor. researchgate.netresearchgate.net These calculations often involve:

Optimization of the molecular geometry.

Calculation of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies and their distribution. A smaller HOMO-LUMO energy gap can be indicative of a larger NLO response. researchgate.net

Analysis of the electronic transitions and their contribution to the hyperpolarizability.

Studies on other organic molecules have shown that the introduction of strong electron-withdrawing groups like -CN can enhance the NLO response. researchgate.net Furthermore, the strategic placement of fluorine atoms can also modulate the NLO properties. researchgate.net While specific predicted values for this compound are not available in the literature, computational modeling would provide valuable insights into its potential as an NLO material.

Crystallographic Analysis of 3 Cyano 2,6 Difluorobenzoic Acid and Its Derivatives

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This non-destructive technique provides precise measurements of molecular dimensions, including bond lengths and angles, which are unattainable with comparable accuracy by other methods. sigmaaldrich.com The process involves irradiating a single, high-quality crystal of the subject compound, such as 3-Cyano-2,6-difluorobenzoic acid, with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal lattice, is meticulously recorded and analyzed.

The primary applications of single-crystal XRD in the context of this compound would include:

Unambiguous determination of the molecular structure , confirming the connectivity of the cyano, fluoro, and carboxylic acid functional groups to the benzene (B151609) ring.

Precise measurement of atomic positions , which forms the basis for determining the geometric parameters discussed in subsequent sections. uni.lu

Elucidation of the absolute configuration in chiral crystals, although this compound itself is achiral. For derivatives that are chiral, this technique is indispensable. uni.lunih.gov

Analysis of Asymmetric Unit Cell Content

The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying symmetry operations. Its analysis is a core component of crystallographic studies. For a compound like this compound, the asymmetric unit might contain one or more molecules. The specific arrangement and number of molecules in the asymmetric unit provide critical information about the compound's packing efficiency and the nature of its intermolecular interactions in the solid state.

Crystal Packing and Supramolecular Assembly

The manner in which molecules of this compound are arranged in the crystal, known as crystal packing, is governed by a variety of intermolecular forces. These interactions collectively define the supramolecular assembly. Key interactions would likely include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that molecules of this compound would form centrosymmetric dimers via O-H···O hydrogen bonds between their carboxylic acid moieties, a common motif in carboxylic acids. For instance, the related compound 2,6-difluorobenzoic acid exhibits such inversion dimers, forming characteristic R²₂(8) loops. nih.govresearchgate.net

Halogen Bonding and other Weak Interactions: The fluorine atoms and the cyano group can participate in weaker, yet structurally significant, interactions such as C-H···F and C-H···N hydrogen bonds, which would link the primary hydrogen-bonded dimers into more extended one-, two-, or three-dimensional networks. nih.govresearchgate.net

Understanding these interactions is crucial as they influence the material's properties, including melting point, solubility, and crystal morphology.

Geometric Parameters and Conformational Analysis

The steric hindrance imposed by the two fluorine atoms at positions 2 and 6 would likely force the carboxylic acid group to rotate out of the plane of the benzene ring. This rotation is quantified by the dihedral angle between the plane of the aromatic ring and the plane of the carboxylate group. In the case of 2,6-difluorobenzoic acid, this dihedral angle is reported to be 33.70(14)°. nih.govresearchgate.net A similar non-planar conformation would be expected for this compound, influencing its electronic properties and interaction capabilities.

Single-crystal XRD allows for the precise measurement of all bond lengths and angles within the this compound molecule. This data would reveal the extent of any distortions in the benzene ring due to the electron-withdrawing nature of the substituents. For example, in a related difluorinated aromatic compound, the C-C bond lengths in the phenyl ring and the C≡N bond length of the cyano group have been analyzed in detail. aobchem.com Such analysis provides a quantitative measure of the electronic effects of the fluorine atoms and the cyano group on the molecular geometry.

An illustrative table of expected bond lengths and angles, based on known values for similar fragments, is provided below.

| Parameter | Expected Value Range (Å or °) | Notes |

| C-C (aromatic) | 1.37 - 1.40 Å | Values can vary slightly within the ring due to substituent effects. |

| C-COOH | ~1.48 - 1.52 Å | |

| C=O (carboxylic) | ~1.20 - 1.25 Å | The exact value depends on the extent of hydrogen bonding. |

| C-O (carboxylic) | ~1.30 - 1.35 Å | The exact value depends on the extent of hydrogen bonding. |

| C-F | ~1.33 - 1.36 Å | |

| C-CN | ~1.43 - 1.46 Å | |

| C≡N | ~1.14 - 1.16 Å | |

| C-C-C (ring angle) | ~114 - 124 ° | Angles can deviate from the ideal 120° due to the steric and electronic influence of substituents. aobchem.com |

Correlation of Experimental Crystal Structures with Theoretical Computations

In modern crystallographic studies, it is common practice to correlate experimental data with theoretical calculations, often employing methods like Density Functional Theory (DFT). Such computations can predict the minimum energy conformation of a molecule, its geometric parameters, and its vibrational frequencies. For this compound, theoretical calculations would be used to:

Optimize the molecular geometry in the gas phase and compare the calculated bond lengths, angles, and dihedral angles with the experimental values obtained from XRD.

Help in the interpretation of spectroscopic data by correlating calculated vibrational frequencies with experimental IR and Raman spectra.

Discrepancies and agreements between experimental and theoretical results provide a deeper understanding of the subtle electronic and steric effects within the molecule and the influence of the crystalline environment on its structure.

Applications of 3 Cyano 2,6 Difluorobenzoic Acid and Its Derivatives in Specialized Fields

Organic Synthesis as Advanced Building Blocks

In the realm of organic synthesis, the demand for complex and highly functionalized molecules has driven the development of versatile building blocks. 3-Cyano-2,6-difluorobenzoic acid, with its distinct reactive sites, is an exemplary scaffold for constructing intricate molecular frameworks. The presence of the carboxylic acid and cyano groups allows for a multitude of chemical modifications, while the fluorine atoms enhance properties such as thermal stability and lipophilicity in the resulting compounds.

While specific studies detailing the use of this compound as a direct precursor for bifluorinated monomers are not extensively documented, its structure is highly amenable to such applications. Bifunctional molecules are essential for the synthesis of polymers through polycondensation reactions. The carboxylic acid and cyano groups on the benzene (B151609) ring of this compound can be chemically transformed to create monomers with two reactive sites, suitable for polymerization. For instance, the cyano group can be reduced to an amine or hydrolyzed to another carboxylic acid, yielding a diamine or a dicarboxylic acid monomer, respectively. These bifluorinated monomers can then be used to produce a variety of high-performance polymers.

The synthesis of bifunctional molecules from unsaturated fatty acids provides a general illustration of how a molecule with different functional groups can be converted into a monomer for polyamide production. This general principle of creating bifunctional monomers is applicable to precursors like this compound.

| Potential Monomer Type | Synthetic Transformation of this compound | Resulting Polymer Class |

| Diamine Monomer | Reduction of the cyano group to an amino group (-CH₂NH₂) and conversion of the carboxylic acid to another reactive group. | Polyamides, Polyimides |

| Dicarboxylic Acid Monomer | Hydrolysis of the cyano group to a carboxylic acid group (-COOH). | Polyesters, Polyamides |

Fluorinated poly(aryl ether)s (FPAEs) are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable dielectric properties. rsc.org These characteristics make them suitable for applications such as membrane separation technologies. The synthesis of FPAEs often involves the nucleophilic substitution reaction between a bisphenol and an activated aromatic difluoride monomer. rsc.org

Although direct evidence of this compound's use in this specific application is limited, its derivatives could serve as crucial intermediates. By modifying the carboxylic acid and cyano groups, it is possible to synthesize novel difluoride monomers. These monomers, when polymerized with various bisphenols, could lead to the formation of polyarylethers with tailored properties for membrane applications, such as gas separation or water purification. The fluorine content in these polymers is a key factor in achieving low dielectric constants and high hydrophobicity. rsc.org The synthesis of poly(arylene thioether)s from protected dithiols and aromatic difluorides demonstrates a similar synthetic strategy that could be adapted for polyarylether synthesis using derivatives of this compound. researchgate.net

Agrochemical and Pesticide Synthesis

Fluorinated compounds play a pivotal role in the agrochemical industry due to their enhanced biological activity. The inclusion of fluorine atoms can increase the efficacy of herbicides and pesticides. Carboxylic acid derivatives are found in many herbicidal compounds. researchgate.netnih.gov

While specific herbicides derived directly from this compound are not prominently reported, the broader class of benzoic acid herbicides is well-established. google.com For example, 3-cyanobenzoic acid has been investigated as a potential herbicide candidate, showing inhibitory effects on the growth and photosynthesis of certain plants. chemicalbook.com This suggests that the cyanobenzoic acid scaffold, particularly when modified with fluorine atoms as in this compound, could be a promising starting point for the development of new herbicidal agents. The development of 2-picolinic acid herbicides, another class of carboxylic acid-based agrochemicals, has also seen the successful introduction of fluorine-containing derivatives. nih.govmdpi.com

The derivatization of fluorinated aromatic compounds is a common strategy in the development of new pest control agents. While direct examples involving this compound are scarce, the principles of its chemical reactivity suggest its potential in this area. The carboxylic acid and cyano groups can be converted into a wide array of other functional groups, leading to a diverse library of derivatives. These derivatives can then be screened for insecticidal or other pest control activities. For instance, the synthesis of 3-cyano-2-pyridone derivatives has been explored for their potential insecticidal properties. researchgate.net

Pharmaceutical and Medicinal Chemistry (through derived compounds)

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govrsc.org Fluorinated building blocks are therefore highly valuable in the synthesis of new pharmaceutical agents.

Development of Potential Anticancer Agents (e.g., pyridones and benzamides)

The quest for novel and effective anticancer agents is a primary focus of medicinal chemistry. Derivatives of this compound, particularly pyridones and benzamides, have shown promise in this area.

The 3-cyano-2(1H)-pyridone scaffold is of significant interest due to its demonstrated anticancer activities. Research has shown that a series of synthesized 3-cyano-2(1H)-pyridones exhibit promising in vitro anticancer activity against a panel of 60 human cancer cell lines. rsc.org Notably, certain derivatives have demonstrated significant growth inhibition percentages against non-small-cell lung and breast cancer cell lines. rsc.org For instance, compounds 4a and 4c in one study showed the highest anticancer activity against the HOP-92 (non-small-cell lung) and MCF7 (breast) cell lines, with growth inhibition percentages of 54.35% and 40.25%, respectively. rsc.org The mechanism of action for some of these pyridone derivatives is linked to the inhibition of survivin, a protein highly expressed in many cancer cells that plays a crucial role in cell division and apoptosis resistance. ekb.eg

Benzamide (B126) derivatives also represent a key class of compounds with potential anticancer applications. While direct synthesis from this compound is not always explicitly detailed in available literature, the closely related 2,6-difluorobenzoic acid has been used as a starting material for the synthesis of a benzamide derivative intended as a potential PET agent for imaging B-Raf(V600E) in cancers. nih.gov This highlights the utility of the difluorinated benzoic acid core in creating molecules for oncological applications. Furthermore, other complex benzamide derivatives, such as 3-(2-aminobenzo[d]thiazol-5-yl) benzamides, have been designed and synthesized, exhibiting potent anticancer properties by targeting receptor tyrosine kinase-like orphan receptor 1 (ROR1), which is overexpressed in non-small cell lung cancer. nih.gov

Table 1: Anticancer Activity of Selected 3-Cyano-2(1H)-pyridone Derivatives

| Compound | Cancer Cell Line | Growth Inhibition (%) |

|---|---|---|

| 4a | HOP-92 (Non-Small-Cell Lung) | 54.35 |

| 4c | MCF7 (Breast) | 40.25 |

Data sourced from a study on the anticancer potential of 3-cyano-2(1H)-pyridones. rsc.org

Synthesis of Anti-Hypertensive and Anti-Diabetic Agents (benzamide derivatives)

The prevalence of hypertension and diabetes necessitates the continuous development of new therapeutic agents. Benzamide derivatives have been investigated for their potential in managing these conditions.

In the context of diabetes, certain benzamide derivatives have been explored as agents to manage hyperglycemia. While direct synthesis from this compound is not prominently featured in the reviewed literature, the broader class of benzamides is of interest. For example, a series of aryloxypropanolamine derivatives containing a benzamide moiety were synthesized and evaluated for their antihyperglycemic activity, with some compounds showing a significant decrease in blood glucose levels in animal models. orientjchem.org

Regarding hypertension, the structural features of fluorinated benzoic acids are relevant. The development of angiotensin II type 1 (AT1) receptor antagonists is a key strategy in treating hypertension. ekb.eg These antagonists are designed to block the action of Angiotensin II, a potent vasoconstrictor. ekb.eg While specific benzamide derivatives from this compound for this purpose are not detailed in the available research, the core structure is a valuable starting point for creating molecules that can interact with such biological targets. The synthesis of various substituted benzopyran-3-ols, for example, has been shown to yield compounds with direct vasodilator and antihypertensive activity. tcichemicals.com

Preparation of Anti-Bacterial and Anti-Fungal Compounds (benzamide derivatives)

The rise of antimicrobial resistance is a global health crisis, driving the search for new anti-bacterial and anti-fungal compounds. Benzamide derivatives are among the chemical classes being investigated for this purpose.

Research into closely related compounds provides strong indications for the potential of 3-Cyano-2,6-difluorobenzamide derivatives. A novel series of 3-substituted 2,6-difluorobenzamide (B103285) derivatives were designed and synthesized as inhibitors of the FtsZ protein, which is essential for bacterial cell division. nih.gov Several of these compounds exhibited potent antibacterial activity against Bacillus subtilis and both susceptible and resistant strains of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) in the range of 0.25-1 μg/mL. nih.gov

Furthermore, the synthesis of other halogenated benzamides, such as 2,6-dichlorobenzamide (B151250) derivatives, has been undertaken for the evaluation of their antimicrobial properties. cymitquimica.com While the direct synthesis of antifungal benzamides from this compound is not extensively documented, the exploration of related structures, such as hydrazone derivatives of 2,5-difluorobenzoic acid, has been pursued for their potential as antibacterial agents. researchgate.net

Table 2: Antibacterial Activity of Selected 2,6-difluorobenzamide Derivatives

| Derivative Type | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3-chloroalkoxy derivative (7) | Bacillus subtilis | 0.25-1 |

| 3-bromoalkoxy derivative (12) | Bacillus subtilis | 0.25-1 |

| 3-alkyloxy derivative (17) | Bacillus subtilis | 0.25-1 |

Data from a study on 2,6-difluorobenzamide derivatives as FtsZ inhibitors. nih.gov

Advanced Materials Science Applications

The unique electronic and structural properties of fluorinated and cyano-substituted aromatic compounds make them valuable in the field of materials science. This compound and its derivatives are finding applications in the development of advanced materials such as liquid crystals and fluorescent scaffolds.

One of the notable applications is in the formulation of liquid-crystal mixtures. A patent describes the use of 2,6-difluorobenzenes, with the cyano group being a possible substituent, in liquid-crystal compositions. sigmaaldrich.com These compounds are favored for their chemical and photochemical stability, low melting points, and broad liquid-crystal phases, which are essential properties for their use in display technologies. sigmaaldrich.com

Furthermore, derivatives of this compound, specifically 3-cyano-2-pyridones, are being synthesized and studied for their fluorescent properties. mdpi.com These molecules can serve as fluorescent scaffolds, which are fundamental components in the development of sensors, imaging agents, and organic light-emitting diodes (OLEDs). The ability to absorb and emit light at specific wavelengths makes these compounds highly valuable for creating new functional materials. The incorporation of fluorinated benzoic acids, in general, into polymers has also been shown to enhance thermal stability and electrical properties, making them suitable for applications in electronics.

Mechanistic Insights into Reactions Involving Fluorinated Aromatic Carboxylic Acids

Kinetics of Hydrolysis Reactions for Nitriles and Amides

The hydrolysis of aromatic nitriles can be a stepwise process, first to an amide and then to a carboxylic acid, and is subject to catalysis by acids or bases. numberanalytics.com The reaction conditions can be tuned to selectively produce the amide. For instance, the use of sodium hydroxide (B78521) as a catalyst has been shown to be effective for the selective hydration of a variety of aromatic nitriles to their corresponding amides, with minimal formation of the undesirable carboxylic acid. rsc.org

The kinetics of these hydrolysis reactions are significantly influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atoms in 3-Cyano-2,6-difluorobenzoic acid, generally accelerate base-catalyzed hydrolysis by making the nitrile carbon more susceptible to nucleophilic attack by a hydroxide ion. numberanalytics.com Conversely, for acid-catalyzed hydrolysis, which involves protonation of the nitrile nitrogen, electron-withdrawing groups can decrease the reaction rate. numberanalytics.com

Table 1: Conceptual Kinetic Parameters for Hydrolysis

| Reaction Step | Expected Rate Determining Step | Influence of Fluorine Substituents |

| Nitrile to Amide (Base-Catalyzed) | Nucleophilic attack of OH- on nitrile carbon | Rate enhancement |

| Nitrile to Amide (Acid-Catalyzed) | Nucleophilic attack of H2O on protonated nitrile | Rate reduction |

| Amide to Carboxylic Acid (Base-Catalyzed) | Nucleophilic attack of OH- on carbonyl carbon | Rate enhancement |

| Amide to Carboxylic Acid (Acid-Catalyzed) | Nucleophilic attack of H2O on protonated amide | Rate reduction |

This table represents expected trends based on general principles of chemical kinetics and not empirical data for this compound.

Autocatalytic Phenomena in Nitrile Hydrolysis

Autocatalysis is a phenomenon where a reaction product acts as a catalyst for that same reaction. In the context of nitrile hydrolysis, the carboxylic acid product can catalyze the hydrolysis of the remaining nitrile. This leads to a characteristic sigmoidal reaction profile, where the reaction rate is initially slow, accelerates as the catalytic product is formed, and then slows down as the reactant is consumed.

Investigation of Isotope Effects in Reaction Mechanisms (e.g., Deuterium (B1214612) Isotope Effect)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. The deuterium KIE, where hydrogen is replaced by deuterium, is commonly used to determine if a C-H bond is broken in the rate-determining step of a reaction.

While specific studies on the deuterium isotope effect in reactions of this compound are not documented, this technique could be applied to understand its reaction mechanisms. For example, if the decarboxylation of this compound were to be studied, the KIE could be measured by comparing the rate of decarboxylation of the normal compound with that of its deuterated analogue where the carboxylic proton is replaced by deuterium. A significant KIE would suggest that the cleavage of the O-H bond is involved in the rate-determining step.

Similarly, isotopic labeling with isotopes such as ¹³C or ¹⁵N could be employed in mechanistic studies to trace the fate of these atoms throughout a reaction sequence. google.com

Detailed Reaction Pathway Elucidation for Complex Chemical Transformations

The elucidation of detailed reaction pathways is crucial for understanding and optimizing chemical transformations. For this compound, a key transformation is the hydrolysis of the nitrile group.

Under acidic conditions, the reaction pathway for the hydrolysis of the nitrile group would likely involve the following steps:

Protonation of the nitrile nitrogen by the acid catalyst.

Nucleophilic attack by a water molecule on the activated nitrile carbon.

A series of proton transfers to form a protonated amide.

Further nucleophilic attack by water on the carbonyl carbon of the amide.

Elimination of ammonia (B1221849) to yield the carboxylic acid.

Under basic conditions, the pathway would differ:

Direct nucleophilic attack of a hydroxide ion on the electron-deficient nitrile carbon.

Protonation of the resulting intermediate by water to form an amide.

Hydroxide-ion-catalyzed hydrolysis of the amide to the carboxylate salt.

Acidification to yield the final carboxylic acid.

A documented complex chemical transformation involving a related precursor is the synthesis of this compound itself. One synthetic route involves the reaction of 2,4-difluorobenzonitrile (B34149) with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with carbon dioxide. google.comgoogle.com This reaction proceeds via a directed ortho-metalation pathway.

Environmental Fate and Degradation Pathways of Fluorinated Aromatic Carboxylic Acids

Hydrolytic Degradation Pathways

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For fluorinated aromatic carboxylic acids, the aromatic ring and the carboxylic acid group are generally stable to hydrolysis under typical environmental pH and temperature conditions. The carbon-fluorine bond is exceptionally strong and not susceptible to simple hydrolysis.

However, the cyano (C≡N) group can undergo hydrolysis. Under acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid or an amide intermediate. For instance, the hydrolysis of 2,6-difluorobenzonitrile (B137791) to 2,6-difluorobenzamide (B103285) and subsequently to 2,6-difluorobenzoic acid has been studied, although under high-temperature liquid water conditions, which are not representative of typical environmental settings. researchgate.net In these studies, the further degradation of 2,6-difluorobenzoic acid occurred via decarboxylation at very high temperatures (activation energy of 184.3 kJ·mol⁻¹). researchgate.net